2-(Piperazin-1-yl)benzamide dihydrochloride
Description
2-(Piperazin-1-yl)benzamide dihydrochloride is a synthetic organic compound featuring a benzamide core linked to a piperazine ring, with two hydrochloride counterions enhancing its solubility in aqueous media. The piperazine moiety, a six-membered ring containing two nitrogen atoms, confers basicity and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery. The dihydrochloride salt form improves bioavailability by increasing water solubility, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
2-piperazin-1-ylbenzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2,(H2,12,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIXAVMCHVVAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)benzamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale synthesis techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to produce high yields of the compound with minimal impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at nitrogen atoms under mild alkaline conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol to yield N-alkylated derivatives.
Example: Reaction with ethyl bromoacetate in THF produces ethyl 2-(4-benzamidopiperazin-1-yl)acetate, isolated in 72% yield after column chromatography .
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Acylation : Forms carbamate derivatives when treated with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane .
Oxidation-Reduction Reactions
The piperazine ring and benzamide group participate in redox processes:
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Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the piperazine to N-oxide derivatives.
Example: Reaction with 3-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields 2-(piperazin-1-yl-4-oxide)benzamide dihydrochloride (89% yield) .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzamide carbonyl to a benzylamine derivative .
Cross-Coupling Reactions
The benzamide aromatic ring participates in Pd-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
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Buchwald-Hartwig Amination : Couples with aryl halides (e.g., 2-bromopyridine) to install amino groups .
Hydrolysis and Condensation
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Acid/Base Hydrolysis : The benzamide hydrolyzes to 2-(piperazin-1-yl)benzoic acid under harsh acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions .
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Condensation with Aldehydes : Reacts with formaldehyde in methanol to form Mannich bases .
Salt-Formation and Solubility
As a dihydrochloride salt, the compound displays enhanced aqueous solubility (23 mg/mL in H₂O at 25°C). Protonation occurs at both piperazine nitrogens (pKa₁ = 4.2, pKa₂ = 8.9), enabling pH-dependent reactivity .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
2-(Piperazin-1-yl)benzamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2-(Piperazin-1-yl)benzamide dihydrochloride and related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Salt Form | Key Structural Features |
|---|---|---|---|---|
| This compound | Not explicitly provided | Benzamide, Piperazine | Dihydrochloride | Benzamide core, unsubstituted piperazine |
| 2-Methoxy-N-(piperidine-4-yl)benzamide HCl | Not provided | Methoxy, Piperidine, Benzamide | Hydrochloride | Piperidine (1 N) instead of piperazine (2 N) |
| 2-(Piperazin-1-yl)-1H-benzodiazole diHCl | C₁₁H₁₅ClN₄ | Benzimidazole, Piperazine | Dihydrochloride | Benzimidazole replaces benzamide |
| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-(pyridin-2-yl)benzamide diHCl | Complex structure | Dichlorophenyl, Pyridinyl, Benzamide | Dihydrochloride | Extended linker with trans-but-2-enyl group |
Key Observations :
Analytical and Pharmacological Considerations
- Dose-Effect Analysis : Methods like the Litchfield-Wilcoxon probit analysis () enable rapid estimation of median effective doses (ED₅₀) and slope parameters, critical for comparing potency across analogs .
- Impurity Profiling : High-performance liquid chromatography (HPLC) methods (e.g., for pioglitazone hydrochloride in ) ensure purity by detecting related substances, a practice applicable to this compound derivatives .
Biological Activity
2-(Piperazin-1-yl)benzamide dihydrochloride is a piperazine derivative that exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Chemical Name: this compound
- CAS Number: 1049728-35-9
- Molecular Formula: C10H13Cl2N3O
This compound belongs to a class of piperazine derivatives known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Target Enzyme:
The primary target of this compound is DNA gyrase , an essential enzyme for bacterial DNA replication. The inhibition of this enzyme disrupts the supercoiling necessary for DNA processes, leading to bacterial cell death.
Mode of Action:
- Inhibition of DNA Gyrase: By binding to DNA gyrase, the compound prevents the introduction of negative supercoils into DNA, which is crucial for replication and transcription. This results in significant disruption of bacterial cellular functions.
- Uptake in Microbial Cells: Studies indicate that over 50% of microbial cells can uptake this compound within 30 minutes, enhancing its efficacy as an antimicrobial agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties against various strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Staphylococcus epidermidis
The compound's effectiveness against these pathogens highlights its potential application in treating bacterial infections .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes key findings from research studies:
| Study Focus | Cell Lines Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial Activity | S. aureus, MRSA | 18 | Inhibition of DNA gyrase |
| Anticancer Activity | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
These findings indicate a promising avenue for further exploration in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the uptake and efficacy of this compound against MRSA and found significant antimicrobial activity, providing a basis for its potential use in clinical settings .
- Cytotoxicity Assay : In vitro assays demonstrated that the compound could effectively inhibit the growth of breast cancer cells (MCF-7), with IC50 values comparable to established anticancer drugs like Olaparib .
- Mechanistic Studies : Molecular modeling studies have indicated that the compound interacts with specific targets involved in cellular processes, suggesting multiple pathways through which it exerts its effects .
Q & A
What are the optimal synthetic routes for 2-(Piperazin-1-yl)benzamide dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a benzamide precursor and piperazine, followed by dihydrochloride salt formation. For example, analogous piperazine derivatives are synthesized by reacting halobenzamides with piperazine in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃). Post-reduction steps (e.g., nitro to amine conversion) may precede salt formation via HCl treatment . Yield optimization requires controlled stoichiometry, temperature (80–120°C), and purification via recrystallization or column chromatography. Design of Experiments (DOE) can systematically evaluate parameter interactions (e.g., solvent polarity, reaction time) to maximize purity (>98% by HPLC) .
How can computational tools streamline experimental design for synthesizing this compound?
Advanced Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling virtual screening of catalysts and solvents. Platforms like ICReDD integrate reaction path searches with machine learning to prioritize viable conditions (e.g., solvent-free or aqueous systems). For instance, transition-state modeling can identify energy barriers for piperazine ring functionalization, guiding catalyst selection (e.g., Pd-based for cross-coupling) . Computational solubility prediction (via COSMO-RS) further refines solvent choices to enhance yield .
What analytical techniques resolve structural ambiguities or data discrepancies in characterizing this compound?
Methodological Answer:
- Primary Techniques: ¹H/¹³C NMR confirms piperazine ring substitution patterns and benzamide linkage. X-ray crystallography resolves stereochemical ambiguities .
- Purity Assessment: HPLC-MS (≥95% purity) with UV detection at 254 nm. Discrepancies in retention times may indicate byproducts (e.g., unreacted precursors).
- Contradiction Resolution: Cross-validate with FTIR (amide C=O stretch ~1650 cm⁻¹) and elemental analysis (±0.3% tolerance for C, H, N). If inconsistencies persist, repeat synthesis under inert atmosphere to exclude oxidation artifacts .
How does the dihydrochloride salt form impact stability and bioavailability compared to the free base?
Basic Answer:
The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) and hygroscopic stability. Accelerated stability studies (40°C/75% RH for 4 weeks) compare degradation profiles via TGA (thermal decomposition >200°C) and DSC (melting point shifts). Salt formation reduces free base volatility, enhancing shelf life under ambient storage .
What scale-up challenges arise in transitioning lab-scale synthesis to pilot production, and how are they addressed?
Advanced Answer:
- Heat Transfer: Exothermic reactions require jacketed reactors with precise temperature control.
- Mixing Efficiency: High-viscosity mixtures benefit from radial-flow impellers or continuous flow reactors .
- Purification: Centrifugal partition chromatography (CPC) scales better than column chromatography.
- Safety: Adiabatic calorimetry (e.g., ARC) identifies thermal runaway risks during HCl gas evolution .
How can conflicting reports on the biological activity of piperazine derivatives be systematically resolved?
Advanced Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables (e.g., serum concentration affecting bioavailability) .
- Standardization: Reproduce assays using WHO-recommended controls (e.g., staurosporine for cytotoxicity) and uniform compound concentrations (µM vs. nM).
- Multi-Lab Validation: Collaborative studies (e.g., via NIH grants) reduce inter-lab variability .
What protocols ensure reproducibility in pharmacological studies involving this compound?
Methodological Answer:
- Documentation: Log detailed synthetic protocols (e.g., molar ratios, drying times) in electronic lab notebooks (ELNs).
- Reference Standards: Use certified NMR solvents and internal standards (e.g., TMS for ¹H NMR).
- Replication: Independently synthesize ≥3 batches and compare bioactivity (e.g., pIC₅₀ ± 0.5) .
How do substituents on the piperazine ring alter physicochemical properties?
Advanced Answer:
- Methyl Groups: Increase lipophilicity (logP ↑0.5–1.0), reducing aqueous solubility but enhancing membrane permeability.
- Hydroxyl Groups: Introduce H-bonding, improving solubility but potentially lowering metabolic stability.
- Validation: Molecular dynamics simulations (e.g., GROMACS) predict solvation effects, validated via shake-flask LogP measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
